1-Benzhydryl-2,4-dimethoxybenzene
Description
1-Benzhydryl-2,4-dimethoxybenzene is a substituted aromatic compound featuring a benzhydryl group (diphenylmethyl) attached to a benzene ring substituted with methoxy groups at the 2- and 4-positions. This structure confers unique steric and electronic properties, making it relevant in synthetic organic chemistry, particularly in ring-expansion reactions and as a precursor for heterocyclic compounds. For example, highlights its derivative, 1-benzhydryl-2,4-dimethyl-1,2-diazetidin-3-one (61), undergoing rapid ring expansion to form imidazolidin-4-one derivatives under strong base conditions .
Properties
Molecular Formula |
C21H20O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-benzhydryl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C21H20O2/c1-22-18-13-14-19(20(15-18)23-2)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 |
InChI Key |
CIRKXGGMNWHTMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
1-Benzhydryl-2,4-dimethoxybenzene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Benzhydryl-2,4-dimethoxybenzene, also known by its CAS number, features a benzhydryl group attached to a dimethoxy-substituted benzene ring. Its structural formula can be represented as follows:
Key Features:
- Molecular Weight: 258.31 g/mol
- Solubility: Soluble in organic solvents like ethanol and dichloromethane.
Antitumor Activity
Recent studies have indicated that 1-benzhydryl-2,4-dimethoxybenzene exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways. A study demonstrated that this compound selectively inhibited the proliferation of T-cell lines with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy groups, which enhance electron donation .
The biological effects of 1-benzhydryl-2,4-dimethoxybenzene are mediated through several mechanisms:
- Caspase Activation: The compound triggers the intrinsic apoptotic pathway leading to increased caspase-3 and caspase-9 activity.
- Reactive Oxygen Species (ROS) Modulation: It modulates ROS levels in cells, contributing to its antioxidant effects.
- Cell Cycle Arrest: Studies indicate that it may induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Study 1: Cytotoxicity in Leukemia Cells
A study published by PubMed Central investigated the cytotoxic effects of 1-benzhydryl-2,4-dimethoxybenzene on human leukemia cell lines. The research found that the compound induced apoptosis with an IC50 value of approximately 5 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptosis .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, researchers assessed the ability of 1-benzhydryl-2,4-dimethoxybenzene to scavenge DPPH radicals. The compound demonstrated a significant reduction in DPPH absorbance at concentrations ranging from 10 to 100 µM, showcasing its potential as a natural antioxidant .
Comparative Analysis
To understand the uniqueness of 1-benzhydryl-2,4-dimethoxybenzene compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antitumor Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| 1-Benzhydryl-2,4-dimethoxybenzene | High | Moderate | Caspase activation, ROS modulation |
| Benzylideneacetone | Moderate | Low | Apoptosis via mitochondrial pathway |
| Curcumin | High | High | NF-kB inhibition and ROS modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dimethoxybenzene derivatives allows for meaningful comparisons with 1-benzhydryl-2,4-dimethoxybenzene. Key compounds include:
1-Propyl-3,4-dimethoxybenzene
- Molecular Formula : C₁₁H₁₆O₂
- Substituents : Propyl group at position 1, methoxy groups at positions 3 and 3.
- Source : Isolated from Cnidium monnieri (Table 1 in ), this compound is naturally occurring and contrasts with the synthetic origin of 1-benzhydryl-2,4-dimethoxybenzene. The propyl chain introduces hydrophobicity but lacks the steric bulk of the benzhydryl group .
1-Allyl-2,4-dimethoxybenzene (Osmorhizol)
- Molecular Formula : C₁₁H₁₄O₂
- Substituents : Allyl group at position 1, methoxy groups at positions 2 and 4.
- Properties : Found in Osmorhiza occidentalis root essential oil (18.4% composition), it exhibits a clove-like aroma due to the allyl group. Its natural abundance contrasts with the synthetic applications of 1-benzhydryl-2,4-dimethoxybenzene .
Methyleugenol (1,2-Dimethoxy-4-allylbenzene)
- Molecular Formula : C₁₁H₁₄O₂
- Substituents : Allyl group at position 4, methoxy groups at positions 1 and 2.
1,5-Dibromo-2,4-dimethoxybenzene
- Molecular Formula : C₈H₈Br₂O₂
- Substituents : Bromine atoms at positions 1 and 5, methoxy groups at 2 and 4.
- Applications : Key intermediate in synthesizing anti-HIV (Elvitegravir) and anticancer (Psoralidin) drugs. The halogen substituents enhance electrophilicity, enabling cross-coupling reactions, unlike the benzhydryl group, which facilitates sterically driven transformations .
1-Ethynyl-2,4-dimethoxybenzene
- Molecular Formula : C₁₀H₁₀O₂
- Substituents : Ethynyl group at position 1, methoxy groups at 2 and 4.
- Synthesis : Produced via desilylation of trimethylsilyl-protected precursors (). The linear ethynyl group enables alkyne-specific reactions (e.g., click chemistry), contrasting with the benzhydryl group’s role in stabilizing carbocation intermediates .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
